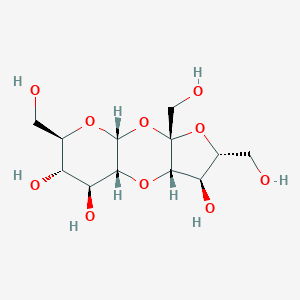
2,3'-Anhydrosucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3'-Anhydrosucrose, also known as this compound, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
2.1 Glycosylation Reactions
One of the primary applications of 2,3'-anhydrosucrose is in glycosylation reactions. It serves as a donor in the synthesis of glycosidic bonds, particularly in the preparation of complex carbohydrates and glycoconjugates. Research has shown that 2,3-anhydrosugars can be used effectively in the synthesis of α-d-galactofuranosidic linkages, highlighting their utility in carbohydrate chemistry .
2.2 Enzyme Inhibition Studies
Studies have demonstrated that this compound can act as a substrate for certain enzymes involved in carbohydrate metabolism. Its structural similarity to sucrose allows it to inhibit specific glycosidases, providing insights into enzyme mechanisms and potential therapeutic applications .
Food Science Applications
3.1 Sugar Substitute
In food science, this compound has been explored as a sugar substitute due to its sweetness profile and lower caloric content compared to traditional sugars. Its stability under heat and acid conditions makes it suitable for various food products, including baked goods and beverages.
3.2 Preservation Agent
The compound's ability to inhibit microbial growth makes it a potential candidate for use as a preservation agent in food products. Its application could extend shelf life while maintaining flavor and texture .
Pharmaceutical Applications
4.1 Drug Development
The unique properties of this compound have led to its investigation in drug development processes. It has been studied for its potential role in formulating new therapeutic agents targeting metabolic disorders related to carbohydrate metabolism.
4.2 Case Studies
A notable case study involved the synthesis of glycosylated compounds using this compound as a starting material. Researchers successfully demonstrated its efficacy in generating compounds with enhanced biological activity compared to their non-glycosylated counterparts .
Data Tables
| Application Area | Specific Application | Key Findings/Notes |
|---|---|---|
| Biochemistry | Glycosylation reactions | Effective donor for α-d-galactofuranosidic linkages |
| Food Science | Sugar substitute | Lower caloric content; stable under heat |
| Pharmaceutical | Drug development | Potential for targeting metabolic disorders |
| Preservation | Microbial growth inhibition | Enhances shelf life without compromising quality |
Propriétés
Numéro CAS |
131158-06-0 |
|---|---|
Formule moléculaire |
C12H20O10 |
Poids moléculaire |
324.28 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,7S,9R,10S,11S,12R)-3,5,12-tris(hydroxymethyl)-2,4,8,13-tetraoxatricyclo[7.4.0.03,7]tridecane-6,10,11-triol |
InChI |
InChI=1S/C12H20O10/c13-1-4-6(16)8(18)9-11(19-4)22-12(3-15)10(20-9)7(17)5(2-14)21-12/h4-11,13-18H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clé InChI |
GLEFGUONDOLGII-UGDNZRGBSA-N |
SMILES |
C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)O[C@]3([C@@H](O2)[C@@H]([C@H](O3)CO)O)CO)O)O)O |
SMILES canonique |
C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |
Synonymes |
2,3'-anhydrosucrose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















